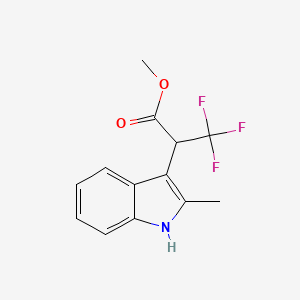
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate is a synthetic organic compound with the molecular formula C13H12F3NO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate typically involves the reaction of 2-methylindole with a trifluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include trifluoroacetic acid and methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted indole derivatives .
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The indole moiety can interact with various biological receptors, influencing cellular pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
- 3,3,3-Trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate
- 2-(2,2,2-Trifluoro-1-(1H-indol-3-yl)ethyl)malonic acid diethyl ester
Uniqueness
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate is unique due to the combination of its trifluoromethyl group and indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate is a synthetic organic compound that features a trifluoromethyl group and an indole moiety. It is structurally characterized by the molecular formula C13H13F3N2O2 and a molecular weight of 286.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Pharmacological Properties
Research indicates that compounds containing the indole structure often exhibit diverse biological activities, including:
- Anticonvulsant Activity : Analogues of compounds similar to this compound have shown significant anticonvulsant effects in various models, such as the maximal electroshock (MES) test . These findings suggest that the compound may also possess similar properties.
- General Anesthetic Activity : Some analogues have demonstrated the ability to reduce the minimum alveolar concentration (MAC) of isoflurane, indicating potential use as oral general anesthetics with minimal hemodynamic effects .
The mechanism of action for this compound likely involves interactions with specific molecular targets such as receptors or enzymes. The trifluoromethyl group can enhance binding affinity, while the indole moiety may interact with amino acid residues at the active sites of these targets.
Table 1: Summary of Biological Activities
Notable Research Outcomes
- Anticonvulsant Studies : In a study evaluating various analogues, it was found that certain compounds exhibited a therapeutic index of 10 for anticonvulsant activity against MES models .
- Anesthetic Properties : The compound's ability to reduce MAC suggests its potential application in anesthesia with fewer side effects compared to traditional agents .
The synthesis of this compound typically involves multiple steps:
- Starting Materials : Preparation begins with an indole derivative and a trifluoromethylated precursor.
- Key Reaction Conditions : The reaction is facilitated under controlled conditions using bases to promote interaction between the indole and trifluoromethylated reagent.
- Purification : Techniques such as column chromatography are employed to achieve high purity of the final product.
Potential Applications in Research
This compound serves as a valuable building block in synthesizing more complex molecules. Its unique structural features make it a candidate for studying various biological processes and developing new therapeutic agents.
Properties
Molecular Formula |
C13H12F3NO2 |
|---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H12F3NO2/c1-7-10(8-5-3-4-6-9(8)17-7)11(12(18)19-2)13(14,15)16/h3-6,11,17H,1-2H3 |
InChI Key |
POTFRHSHVKKOPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















